molecular formula C18H16N2O2 B5757852 4-ethoxy-N-(quinolin-5-yl)benzamide

4-ethoxy-N-(quinolin-5-yl)benzamide

Cat. No.: B5757852
M. Wt: 292.3 g/mol
InChI Key: LWPJIEAYIRHRDV-UHFFFAOYSA-N
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Description

4-ethoxy-N-(quinolin-5-yl)benzamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(quinolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzoic acid with quinoline-5-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using more efficient and cost-effective reagents and conditions. For example, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors can be employed to scale up the production while maintaining high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(quinolin-5-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-ethoxy-N-(quinolin-5-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent, as it can inhibit the growth of cancer cells by interfering with specific cellular pathways.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(quinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound can inhibit the activity of certain enzymes involved in cell proliferation and survival. It can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-ethoxy-N-(quinolin-5-yl)benzamide can be compared with other similar quinoline derivatives, such as:

    4-methoxy-N-(quinolin-8-yl)benzamide: Similar in structure but with a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    N-(quinolin-5-yl)benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    4-hydroxy-N-(quinolin-5-yl)benzamide: Contains a hydroxy group, which can participate in hydrogen bonding and affect the compound’s interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-ethoxy-N-quinolin-5-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-14-10-8-13(9-11-14)18(21)20-17-7-3-6-16-15(17)5-4-12-19-16/h3-12H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPJIEAYIRHRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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